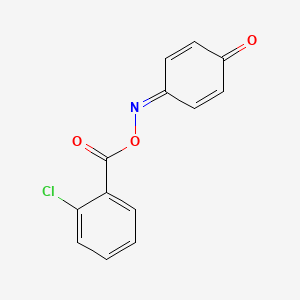
2-fluorobenzyl 3-(2-furoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluorobenzyl 3-(2-furoylamino)benzoate, also known as FB3F, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-fluorobenzyl 3-(2-furoylamino)benzoate is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. In cancer cells, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. In neuronal cells, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been shown to modulate the activity of certain neurotransmitter receptors, potentially affecting synaptic transmission and neuronal signaling.
Biochemical and Physiological Effects:
2-fluorobenzyl 3-(2-furoylamino)benzoate has been found to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter receptor activity, and potential anti-inflammatory effects. In cancer cells, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been shown to induce cell cycle arrest and apoptosis, potentially through the inhibition of key enzymes involved in cell growth and proliferation. In neuronal cells, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been found to modulate the activity of certain neurotransmitter receptors, potentially affecting synaptic transmission and neuronal signaling. Additionally, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been investigated for its potential anti-inflammatory effects, with some studies suggesting that it may inhibit the production of certain inflammatory cytokines.
実験室実験の利点と制限
2-fluorobenzyl 3-(2-furoylamino)benzoate has several advantages for use in lab experiments, including its high potency and selectivity for certain cellular targets. Additionally, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been shown to exhibit low toxicity in vitro, making it a promising candidate for further investigation. However, there are also some limitations to the use of 2-fluorobenzyl 3-(2-furoylamino)benzoate in lab experiments, including its relatively complex synthesis method and limited availability.
将来の方向性
There are several potential future directions for research involving 2-fluorobenzyl 3-(2-furoylamino)benzoate. One area of interest is the development of new drugs targeting cancer cell growth and proliferation, potentially through the modulation of key enzymes targeted by 2-fluorobenzyl 3-(2-furoylamino)benzoate. Additionally, 2-fluorobenzyl 3-(2-furoylamino)benzoate may have potential applications in the treatment of neurological disorders, through the modulation of neurotransmitter receptor activity. Further investigation is also needed to fully understand the mechanism of action of 2-fluorobenzyl 3-(2-furoylamino)benzoate and its potential applications in various disease pathways.
合成法
2-fluorobenzyl 3-(2-furoylamino)benzoate can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2-fluorobenzyl chloride with 3-(2-furoylamino)benzoic acid in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatography steps.
科学的研究の応用
2-fluorobenzyl 3-(2-furoylamino)benzoate has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In neuroscience, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders. Additionally, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been investigated as a potential lead compound for the development of new drugs targeting various disease pathways.
特性
IUPAC Name |
(2-fluorophenyl)methyl 3-(furan-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-16-8-2-1-5-14(16)12-25-19(23)13-6-3-7-15(11-13)21-18(22)17-9-4-10-24-17/h1-11H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBPCYVXYAJBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)


![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)


![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)